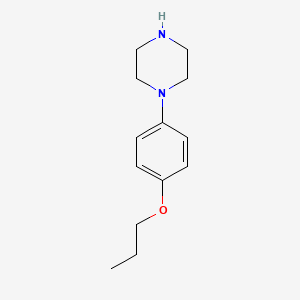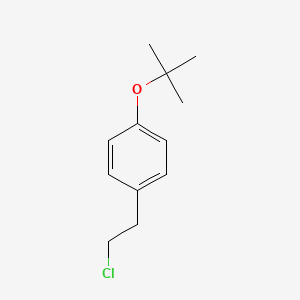
1-(4-propoxyphenyl)Piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Propoxyphenyl)Piperazine is a chemical compound belonging to the piperazine family, characterized by a piperazine ring substituted with a 4-propoxyphenyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1-(4-Propoxyphenyl)Piperazin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von 1-(4-Bromphenyl)piperazin mit Propanol in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion erfolgt typischerweise unter Rückflussbedingungen und führt zur Bildung von 1-(4-Propoxyphenyl)Piperazin .
Industrielle Produktionsverfahren: Die industrielle Produktion von 1-(4-Propoxyphenyl)Piperazin beinhaltet oft die großtechnische Synthese unter ähnlichen Reaktionsbedingungen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-(4-Propoxyphenyl)Piperazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden N-Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Piperazinderivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte:
Oxidation: N-Oxide von 1-(4-Propoxyphenyl)Piperazin.
Reduktion: Reduzierte Piperazinderivate.
Substitution: Substituierte Piperazinderivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
1-(4-Propoxyphenyl)Piperazin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Piperazinderivate verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Wird als potenzieller Therapeutikum bei der Behandlung verschiedener Krankheiten aufgrund seiner pharmakologischen Eigenschaften erforscht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 1-(4-Propoxyphenyl)Piperazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann als Ligand für verschiedene Rezeptoren fungieren und deren Aktivität modulieren, was zu physiologischen Wirkungen führt. Beispielsweise kann es mit Serotoninrezeptoren interagieren und die Freisetzung und Aufnahme von Neurotransmittern beeinflussen .
Ähnliche Verbindungen:
1-(4-Methoxyphenyl)piperazin: Ähnliche Struktur, jedoch mit einer Methoxygruppe anstelle einer Propoxygruppe.
1-(4-Ethoxyphenyl)piperazin: Enthält eine Ethoxygruppe anstelle einer Propoxygruppe.
1-(4-Butoxyphenyl)piperazin: Besitzt eine Butoxygruppe anstelle der Propoxygruppe.
Einzigartigkeit: 1-(4-Propoxyphenyl)Piperazin ist aufgrund seiner spezifischen Propoxysubstitution einzigartig, die seine pharmakokinetischen und pharmakodynamischen Eigenschaften beeinflussen kann. Diese Einzigartigkeit kann zu unterschiedlichen biologischen Aktivitäten und therapeutischen Potenzialen im Vergleich zu seinen Analoga führen .
Wirkmechanismus
The mechanism of action of 1-(4-propoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to physiological effects. For example, it may interact with serotonin receptors, influencing neurotransmitter release and uptake .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)piperazine: Similar structure but with a methoxy group instead of a propoxy group.
1-(4-Ethoxyphenyl)piperazine: Contains an ethoxy group instead of a propoxy group.
1-(4-Butoxyphenyl)piperazine: Features a butoxy group in place of the propoxy group.
Uniqueness: 1-(4-Propoxyphenyl)Piperazine is unique due to its specific propoxy substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This uniqueness can result in different biological activities and therapeutic potentials compared to its analogs .
Eigenschaften
Molekularformel |
C13H20N2O |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
1-(4-propoxyphenyl)piperazine |
InChI |
InChI=1S/C13H20N2O/c1-2-11-16-13-5-3-12(4-6-13)15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3 |
InChI-Schlüssel |
KYXWZZDYCRFDQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4'-[(2,3-Diaminopropyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12558097.png)
![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)


![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)
![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)




